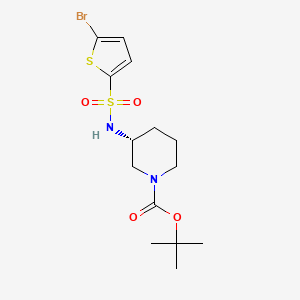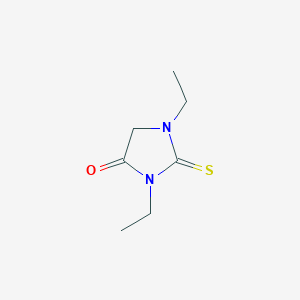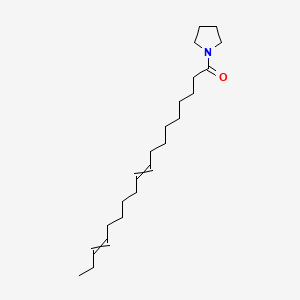![molecular formula C12H10ClNO3S B13972992 1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 91579-92-9](/img/structure/B13972992.png)
1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-(phenylsulfonyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanol.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar in structure but contains hydroxyl groups instead of a phenylsulfonyl group.
2-chloro-1-(3,4-difluorophenyl)ethanone: Contains fluorine atoms instead of a phenylsulfonyl group.
2-chloro-1-(1-chlorocyclopropyl)ethanone: Contains a cyclopropyl group instead of a pyrrole ring.
Uniqueness
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of the phenylsulfonyl group and the pyrrole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
91579-92-9 |
|---|---|
Molecular Formula |
C12H10ClNO3S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H10ClNO3S/c13-8-12(15)10-6-7-14(9-10)18(16,17)11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChI Key |
FKDQWGQYFOWNDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




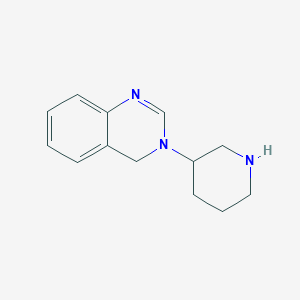
![1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13972928.png)
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
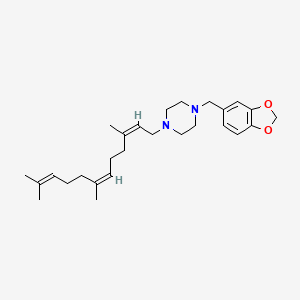
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)
![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)

